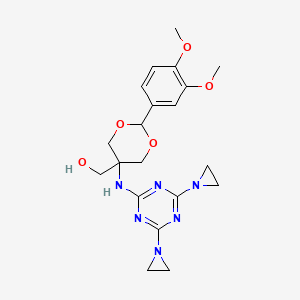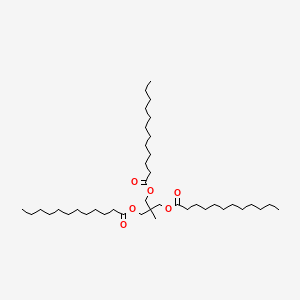
Trimethylolethane trilaurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylolethane trilaurate is an ester derived from trimethylolethane and lauric acid. It is known for its stability and resistance to heat, light, and oxidation. This compound is used in various industrial applications, including as a plasticizer and in the production of resins and lubricants.
準備方法
Synthetic Routes and Reaction Conditions
Trimethylolethane trilaurate is synthesized through the esterification of trimethylolethane with lauric acid. The reaction typically involves heating trimethylolethane and lauric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The reaction can be represented as follows:
Trimethylolethane+3Lauric Acid→Trimethylolethane Trilaurate+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Trimethylolethane trilaurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to trimethylolethane and lauric acid.
Oxidation: The ester groups in this compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Although less common, the ester groups can be reduced to alcohols under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Trimethylolethane and lauric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
科学的研究の応用
Trimethylolethane trilaurate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins. Its stability makes it suitable for high-temperature applications.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent thermal and oxidative stability.
作用機序
The mechanism of action of trimethylolethane trilaurate in various applications is primarily based on its chemical structure and properties:
Plasticizer: It reduces the glass transition temperature of polymers, making them more flexible and easier to process.
Drug Delivery: Forms stable emulsions that can encapsulate active pharmaceutical ingredients, allowing for controlled release and improved bioavailability.
Lubricant: Provides a stable, high-temperature-resistant layer that reduces friction and wear in mechanical systems.
類似化合物との比較
Similar Compounds
Trimethylolpropane trilaurate: Similar in structure but derived from trimethylolpropane instead of trimethylolethane. It has comparable stability and applications.
Pentaerythritol tetralaurate: Contains four ester groups and is used in similar applications but offers different mechanical properties due to its higher functionality.
Neopentyl glycol dilaurate: Contains two ester groups and is used in applications requiring lower molecular weight plasticizers.
Uniqueness
Trimethylolethane trilaurate is unique due to its specific balance of thermal stability, resistance to oxidation, and ability to act as a plasticizer. Its compact neopentyl structure provides excellent stability, making it suitable for high-temperature and high-stress applications.
特性
CAS番号 |
67873-95-4 |
|---|---|
分子式 |
C41H78O6 |
分子量 |
667.1 g/mol |
IUPAC名 |
[3-dodecanoyloxy-2-(dodecanoyloxymethyl)-2-methylpropyl] dodecanoate |
InChI |
InChI=1S/C41H78O6/c1-5-8-11-14-17-20-23-26-29-32-38(42)45-35-41(4,36-46-39(43)33-30-27-24-21-18-15-12-9-6-2)37-47-40(44)34-31-28-25-22-19-16-13-10-7-3/h5-37H2,1-4H3 |
InChIキー |
PBHKDCBZJONOSA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



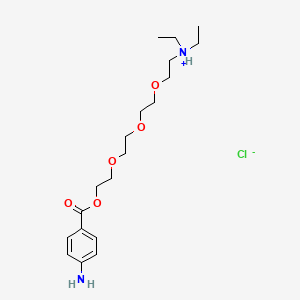
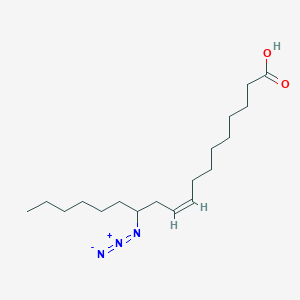
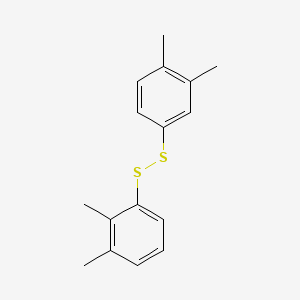
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)


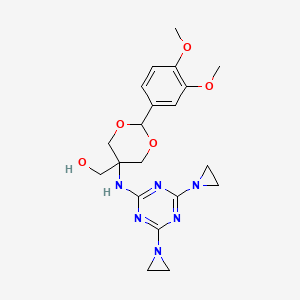

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)
